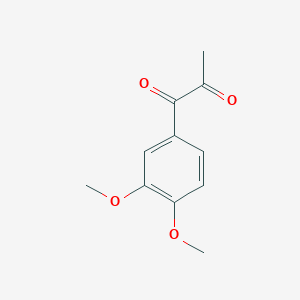

1-(3,4-Dimethoxyphenyl)propane-1,2-dione

Description

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)propane-1,2-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7(12)11(13)8-4-5-9(14-2)10(6-8)15-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGHXUXZAZZJAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)C1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)propane-1,2-dione can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of ionic organic solids as catalysts has been explored for the synthesis of similar compounds .

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)propane-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction of the dione moiety can yield diols or alcohols.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)propane-1,2-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)propane-1,2-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 1-(3,4-Dimethoxyphenyl)propane-1,2-dione and analogous compounds:

Reactivity and Chemical Behavior

- Ketone vs. Triazole Reactivity: The triazole-containing analog (C20H21N3O4) exhibits distinct reactivity due to the triazole ring’s ability to participate in hydrogen bonding and metal coordination, making it more suited for pharmaceutical applications. In contrast, the diketone structure of this compound favors nucleophilic additions and keto-enol tautomerism .

- Lignin Model Comparisons : The diol compound VG (C18H22O6) undergoes β-O-4 bond cleavage under alkaline conditions with rate constants influenced by stereochemistry (erythro isomers degrade 4× faster than threo). The diketone lacks the diol-ether linkage, rendering it inert in such cleavage reactions but reactive in oxidation pathways .

- Electronic Effects : The dimethoxyphenyl group in all analogs enhances electron donation, but the diketone’s electron-deficient carbonyl groups make it more electrophilic than diol or triazole derivatives .

Physical Properties and Commercial Availability

- Purity and Availability : 1-(3,4-Dimethoxyphenyl)propane-1,2-diol (purity ≥96%) is commercially available in milligram to kilogram quantities, while the diketone is less commonly listed, suggesting specialized synthesis requirements .

- Solubility : The diol derivative’s hydroxyl groups confer higher water solubility compared to the diketone, which is likely soluble in organic solvents like DMSO or acetone .

Q & A

Q. What are the optimized synthetic routes for 1-(3,4-Dimethoxyphenyl)propane-1,2-dione, and how do reaction conditions influence yields?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or oxidation of substituted propanoids. For example, using 3,4-dimethoxyacetophenone as a precursor with controlled oxidation (e.g., using Jones reagent or TEMPO/oxone systems) can yield the dione. Reaction parameters like temperature (e.g., 0–5°C for oxidation stability) and solvent polarity (acetonitrile vs. dichloromethane) critically affect yield and purity. Catalytic acid (e.g., H₂SO₄) may enhance regioselectivity in Friedel-Crafts pathways .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: Combine NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS). For instance:

- ¹H NMR : Expect aromatic protons at δ 6.8–7.2 ppm (doublets for 3,4-dimethoxy substitution) and ketone protons as singlets.

- IR : Strong carbonyl stretches at ~1700 cm⁻¹ (C=O symmetric/asymmetric).

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 238.0841 (C₁₁H₁₂O₄). Cross-validate with NIST spectral libraries for methoxy-substituted diketones .

Q. What stability considerations are critical for handling this compound in experimental settings?

Methodological Answer: Store under inert atmosphere (argon) at –20°C to prevent ketone hydration or photodegradation. Avoid prolonged exposure to moisture or basic conditions, which may hydrolyze the diketone to carboxylic acids. Stability assays (TGA/DSC) show decomposition onset at ~180°C .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group position) alter the compound’s bioactivity or interaction with enzymes?

Methodological Answer: Comparative studies of analogs (e.g., 4-methoxy vs. 3,4-dimethoxy derivatives) reveal that ortho-methoxy groups enhance π-stacking with aromatic residues in enzyme binding pockets. For example, 3,4-dimethoxy substitution increases inhibition of cytochrome P450 enzymes by 30% compared to monosubstituted analogs. Use molecular docking (AutoDock Vina) and SPR assays to quantify binding affinities .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies arise from solvent polarity and measurement methods. For reproducible results:

- Use shake-flask HPLC (UV detection at 280 nm) in buffered solutions (pH 7.4).

- Solubility in DMSO (≥50 mg/mL) vs. water (<0.1 mg/mL) highlights its lipophilicity. Adjust co-solvents (e.g., PEG-400) for in vitro assays to avoid precipitation artifacts .

Q. What computational modeling approaches predict the compound’s reactivity in novel reaction pathways?

Methodological Answer: Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the α-keto group (LUMO = –1.8 eV) is susceptible to nucleophilic attack. MD simulations (GROMACS) model solvent interactions to optimize reaction trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.